N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base.
Formation of the Indazole Moiety: The indazole moiety can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Coupling of the Indole and Indazole Moieties: The final step involves coupling the indole and indazole moieties through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with G-protein-coupled receptors or inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-piperazinyl)acetamide: This compound has a similar indole moiety but differs in the substitution pattern and the presence of a piperazine ring.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Melatonin is a well-known indole derivative with significant biological activities, including regulation of sleep-wake cycles.
5-Methoxy-N,N-diisopropyltryptamine: This compound is a tryptamine derivative with psychoactive properties, differing in its substitution pattern and biological effects.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-23-18-6-4-3-5-16(18)19(22-23)20(25)21-10-12-24-11-9-14-13-15(26-2)7-8-17(14)24/h3-9,11,13H,10,12H2,1-2H3,(H,21,25) |
InChI Key |
SZRGMBAKIVYELP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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